molecular formula C22H21D6FN3O6S . 1/2 Ca B1150003 Rosuvastatin D6 Calcium

Rosuvastatin D6 Calcium

Cat. No.: B1150003
M. Wt: 506.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin D6 Calcium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.

Scientific Research Applications

Enhanced Dissolution and Permeability

Rosuvastatin calcium, widely used for dyslipidemia, has low bioavailability. Research has been conducted on developing rosuvastatin calcium self-emulsifying drug delivery systems (SEDDS) to improve this. These systems have shown higher permeability values than commercial formulations, indicating their potential as effective hyperlipidemia therapy for oral delivery (Karasulu et al., 2016).

Analytical Methods for Determination

Various analytical methods have been developed for the quantification of rosuvastatin in pharmaceutical preparations and biological fluids. These methods include spectrophotometry, high-performance liquid chromatography (HPLC) coupled to ultraviolet (UV) detection, and tandem mass spectrometry (LC–MS/MS) (Ângelo et al., 2018).

Tissue Engineering and Wound Healing

Rosuvastatin calcium has been explored in the field of tissue engineering, specifically for skin regeneration. Chitosan hydrochloride scaffolds loaded with rosuvastatin have been developed for this purpose. In vivo studies on these scaffolds have shown increased proliferation of human dermal fibroblasts and enhanced skin regeneration in animal models (Maged et al., 2019).

Solid Self-Nanoemulsifying Drug Delivery System

A solid self-nanoemulsifying drug delivery system (S-SNEDDS) of rosuvastatin calcium has been developed to enhance oral bioavailability. Studies have demonstrated a significant increase in plasma concentrations of rosuvastatin in rats treated with S-SNEDDS compared to the drug in suspension, indicating a notable improvement in pharmacokinetic behavior (Qader & Hussein, 2021).

Nanoemulsion Formulations for Improved Solubility

Nanoemulsion formulations of rosuvastatin have been developed to address its poor aqueous solubility and low absorption. These formulations have shown significantly higher dissolution rates compared to the drug in suspension, indicating their potential to improve solubility and bioavailability (Rahimi & Toliyat, 2018).

Transdermal Delivery

Research has also focused on developing transdermal patches of rosuvastatin calcium to bypass first-pass metabolism and increase bioavailability. These patches have shown promising results in in vitro drug release profiles and skin compatibility studies (Lakshmi et al., 2020).

Properties

Molecular Formula

C22H21D6FN3O6S . 1/2 Ca

Molecular Weight

506.61

Origin of Product

United States

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